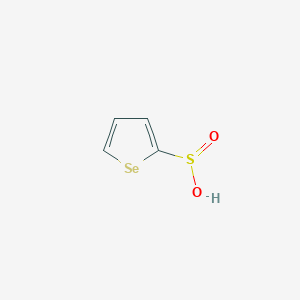
Selenophene-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenophene-2-sulfinicacid is an organoselenium compound that belongs to the class of selenium-based heterocyclics It is characterized by a five-membered ring structure containing one selenium atom and a sulfinic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-sulfinicacid typically involves the cyclization of appropriate precursors. One common method is the selenobromination of thienylpropargyl alcohols using cyclohexene as an additive. This reaction is conducted at room temperature or at 0°C, depending on the desired regioisomer . Another approach involves the use of simple inorganic selenium precursors such as elemental selenium, selenium dioxide, and sodium selenide . These methods often involve the addition of selenium to multiple carbon-carbon bonds or the substitution of halogen atoms.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available and cost-effective starting materials. The use of elemental selenium and selenium dioxide as precursors is particularly advantageous due to their availability and low cost . Additionally, the development of catalytic processes that enhance the efficiency and selectivity of the synthesis is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Selenophene-2-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the selenium atom and the sulfinic acid group, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine and iodine . The reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile and dichloromethane.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield selenophene-2-sulfonic acid, while reduction reactions can produce selenophene-2-sulfinic acid derivatives with varying degrees of saturation .
Scientific Research Applications
Selenophene-2-sulfinicacid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organoselenium compounds . In biology and medicine, selenophene derivatives have shown promising biological activities, including antioxidant, anticancer, and antimicrobial effects . Additionally, selenophene-based materials are being explored for their potential use in organic solar cells and other electronic applications due to their unique electronic properties .
Mechanism of Action
The mechanism of action of selenophene-2-sulfinicacid involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the sulfinic acid group can interact with various biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Selenophene-2-sulfinicacid can be compared to other selenium-containing heterocycles such as selenophene, benzoselenophene, and thiophene . While all these compounds share a similar five-membered ring structure, this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
List of Similar Compounds:- Selenophene
- Benzoselenophene
- Thiophene
- Furan
- Pyrrole
Properties
Molecular Formula |
C4H4O2SSe |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
selenophene-2-sulfinic acid |
InChI |
InChI=1S/C4H4O2SSe/c5-7(6)4-2-1-3-8-4/h1-3H,(H,5,6) |
InChI Key |
UCRMKPZRESZMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



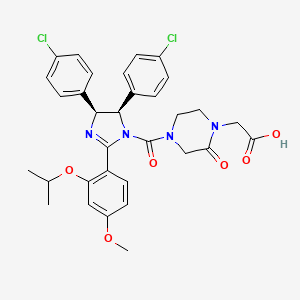
![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
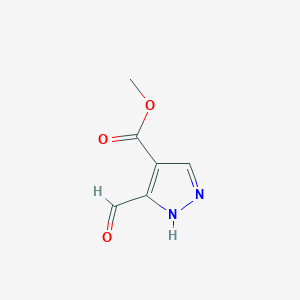

![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)

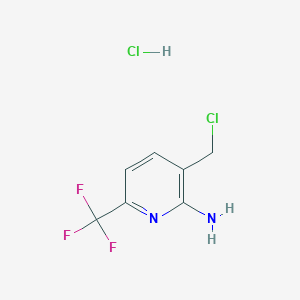
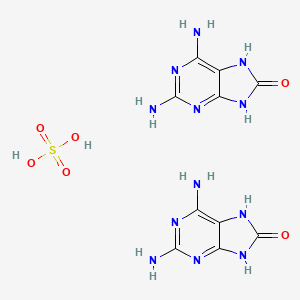
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)
